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Compound of Interest

Compound Name: 2-Chloro-6-methoxyaniline

Cat. No.: B183059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-6-methoxyaniline. Due to the limited availability of public experimental spectra for this

specific compound, this guide presents predicted data based on established spectroscopic

principles and data from analogous compounds. The information herein is intended to support

researchers in the identification, characterization, and quality control of 2-Chloro-6-
methoxyaniline.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Chloro-6-methoxyaniline. These values are

derived from computational models and analysis of structurally related molecules. Experimental

verification is recommended for confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-
Chloro-6-methoxyaniline
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 6.8 - 7.2 Multiplet 3H
Aromatic protons (H-

3, H-4, H-5)

~ 4.0 (broad) Singlet 2H Amine protons (-NH₂)

~ 3.9 Singlet 3H
Methoxy protons (-

OCH₃)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-
Chloro-6-methoxyaniline

Chemical Shift (δ) ppm Assignment

~ 150 C-6 (bearing -OCH₃)

~ 145 C-1 (bearing -NH₂)

~ 125 - 130 Aromatic carbons

~ 115 - 120 Aromatic carbons

~ 110 C-2 (bearing -Cl)

~ 56 Methoxy carbon (-OCH₃)

Solvent: CDCl₃, Proton Decoupled

Table 3: Predicted IR Spectroscopic Data for 2-Chloro-6-
methoxyaniline
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Doublet
N-H stretch (asymmetric and

symmetric)

3050 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (-OCH₃)

1620 - 1580 Strong
N-H bend and Aromatic C=C

stretch

1500 - 1400 Strong Aromatic C=C stretch

1250 - 1200 Strong C-O stretch (aryl ether)

1100 - 1000 Strong C-N stretch

800 - 700 Strong C-Cl stretch

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data for 2-Chloro-
6-methoxyaniline

m/z Relative Intensity (%) Assignment

157/159 High
Molecular ion [M]⁺ (³⁵Cl/³⁷Cl

isotopes)

142/144 Moderate [M - CH₃]⁺

114 Moderate
[M - CH₃ - CO]⁺ or [M - Cl -

NH₂]⁺

78 Moderate [C₆H₄N]⁺

Ionization Mode: Electron Ionization (EI) at 70 eV

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of 2-
Chloro-6-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-6-methoxyaniline in

0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5

mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the signals and reference the spectrum to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly on the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.
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Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

The data is typically presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS)

or liquid chromatograph (LC-MS).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI, or Electrospray Ionization - ESI).

Data Acquisition:

For EI, use a standard electron energy of 70 eV.

Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g.,

m/z 50-300).

The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion

and its fragments.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of an organic compound such as 2-Chloro-6-methoxyaniline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b183059?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Conclusion

2-Chloro-6-methoxyaniline

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Process NMR Data
(Chemical Shifts, Integration)

Process IR Data
(Peak Positions, Functional Groups)

Process MS Data
(Molecular Ion, Fragmentation)

Structure Elucidation &
Purity Assessment

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Data for 2-Chloro-6-methoxyaniline: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183059#spectroscopic-data-for-2-chloro-6-
methoxyaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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